molecular formula C8H10O3S2 B12071884 Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B12071884
M. Wt: 218.3 g/mol
InChI Key: SJQIJNIIRLGYSQ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is a fascinating compound with a complex name. Let’s break it down:

    Methyl: Refers to the methyl group (CH₃).

    3-methoxy: Indicates a methoxy group (-OCH₃) attached at position 3 on the thiophene ring.

    5-(methylthio): Signifies a methylthio group (-SCH₃) at position 5.

    Thiophene-2-carboxylate: The core structure consists of a thiophene ring with a carboxylate group (-COO⁻) at position 2.

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to this compound. Notably:

    Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common approaches. For instance

Industrial Production:: Details on industrial-scale production methods are scarce, but research laboratories often employ similar synthetic routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiophene ring can undergo oxidation reactions.

    Substitution: Various substitution reactions occur at different positions.

    Common Reagents and Conditions:

Major Products:: The specific products depend on the reaction conditions and substituents. Examples include methylthio-substituted thiophenes and their derivatives.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Materials Science: Thiophene derivatives find applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biology and Medicine::

    Anticancer Properties: Some thiophene-based compounds exhibit anticancer activity.

    Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives possess anti-inflammatory and antimicrobial properties.

Mechanism of Action

The precise mechanism remains context-dependent. interactions with molecular targets (e.g., enzymes, receptors) likely underlie its effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3

InChI Key

SJQIJNIIRLGYSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)SC)C(=O)OC

Origin of Product

United States

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